

2,3-Difluoro-4-methylbenzyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluoro-4-methylbenzyl
alcohol

Cat. No.: B1304716

[Get Quote](#)

Technical Guide: 2,3-Difluoro-4-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,3-Difluoro-4-methylbenzyl alcohol**, along with detailed potential synthetic and analytical methodologies. This information is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and material science.

Core Properties and Data

2,3-Difluoro-4-methylbenzyl alcohol is a fluorinated aromatic alcohol. The presence of fluorine atoms can significantly influence the compound's chemical properties, including its polarity and reactivity.

Physicochemical Data

Property	Value
Molecular Formula	C ₈ H ₈ F ₂ O
Molecular Weight	158.15 g/mol
CAS Number	252004-41-4
Melting Point	33-36 °C
Density	1.532 g/cm ³
Flash Point	179.2 °C

Potential Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2,3-Difluoro-4-methylbenzyl alcohol** are not readily available in the public domain, plausible synthetic routes can be devised based on standard organic chemistry transformations and methodologies reported for structurally similar compounds.

Synthesis Protocol 1: Reduction of 2,3-Difluoro-4-methylbenzoic acid

A common method for the preparation of benzyl alcohols is the reduction of the corresponding carboxylic acid.

Materials:

- 2,3-Difluoro-4-methylbenzoic acid
- Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., borane-tetrahydrofuran complex)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1 M solution
- Diethyl ether

- Anhydrous magnesium sulfate ($MgSO_4$)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- A solution of 2,3-Difluoro-4-methylbenzoic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled in an ice bath.
- A solution of $LiAlH_4$ in anhydrous THF is added dropwise to the cooled solution of the carboxylic acid with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by thin-layer chromatography).
- The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **2,3-Difluoro-4-methylbenzyl alcohol**.
- The crude product can be purified by column chromatography on silica gel.

Synthesis Protocol 2: Grignard Reaction with 2,3-Difluoro-4-methylbenzaldehyde

Alternatively, the target alcohol can be synthesized via the reaction of a Grignard reagent with the corresponding aldehyde. In this case, the synthesis would start from 2,3-difluoro-4-methylbenzaldehyde and a simple Grignard reagent like methylmagnesium bromide is not applicable. A more relevant approach would be the reaction of a suitable organometallic

reagent with formaldehyde, starting from a 2,3-difluoro-4-methylphenyl Grignard or organolithium reagent.

Materials:

- 1-Bromo-2,3-difluoro-4-methylbenzene (as a precursor for the Grignard reagent)
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Formaldehyde (or a suitable source like paraformaldehyde)
- Ammonium chloride solution, saturated
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere.
- A solution of 1-bromo-2,3-difluoro-4-methylbenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
- Once the Grignard reagent has formed, the reaction mixture is cooled in an ice bath.
- A solution of formaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent.
- The reaction mixture is stirred for several hours at room temperature.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product.
- Purification is performed by column chromatography.

Analytical Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

The purity and identity of **2,3-Difluoro-4-methylbenzyl alcohol** can be assessed using gas chromatography.

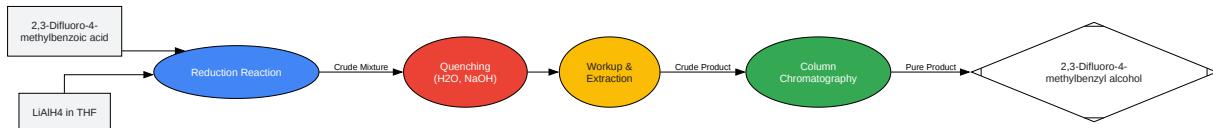
Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID)
- A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)
- Helium or nitrogen as the carrier gas

Sample Preparation:

- A dilute solution of the sample is prepared in a suitable solvent such as dichloromethane or ethyl acetate.

GC Conditions (Example):


- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes

- Carrier Gas Flow Rate: 1-2 mL/min

The retention time of the main peak would be characteristic of the compound, and the peak area can be used for quantitative analysis against a standard.

Visualized Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of **2,3-Difluoro-4-methylbenzyl alcohol** via the reduction of the corresponding carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,3-Difluoro-4-methylbenzyl alcohol**.

- To cite this document: BenchChem. [2,3-Difluoro-4-methylbenzyl alcohol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1304716#2-3-difluoro-4-methylbenzyl-alcohol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1304716#2-3-difluoro-4-methylbenzyl-alcohol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com